4-bromo-6-chloro-7-iodo-1H-indazole

Catalog No.
S14458944
CAS No.
M.F
C7H3BrClIN2
M. Wt
357.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-6-chloro-7-iodo-1H-indazole

Product Name

4-bromo-6-chloro-7-iodo-1H-indazole

IUPAC Name

4-bromo-6-chloro-7-iodo-1H-indazole

Molecular Formula

C7H3BrClIN2

Molecular Weight

357.37 g/mol

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-5(9)6(10)7-3(4)2-11-12-7/h1-2H,(H,11,12)

InChI Key

JVBNKZMFVDNQFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Br)C=NN2)I)Cl

4-Bromo-6-chloro-7-iodo-1H-indazole is a complex organic compound that belongs to the indazole family, characterized by its unique combination of halogen substituents. Its molecular formula is C7_7H3_3BrClI2_2, and it has a molecular weight of approximately 357.37 g/mol. The compound is notable for its structural features, which include a fused bicyclic system that contributes to its chemical reactivity and potential biological activity. It is primarily identified by its CAS number 2940936-72-9 and has been the subject of various studies due to its interesting properties and applications in medicinal chemistry and organic synthesis.

, particularly those involving halogenation and cross-coupling techniques. Notably, it has been studied in the context of:

  • Palladium-catalyzed reactions: This compound can undergo Sonogashira and Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Nucleophilic substitutions: The presence of bromine, chlorine, and iodine makes it a suitable substrate for nucleophilic attack, leading to various derivatives that can be synthesized through substitution reactions .

The biological activity of 4-bromo-6-chloro-7-iodo-1H-indazole has garnered attention in pharmacological research. Preliminary studies suggest that it may exhibit:

  • Anticancer properties: Compounds with similar structures have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial activity: Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-bromo-6-chloro-7-iodo-1H-indazole typically involves multi-step processes that may include:

  • Halogenation: Starting from indazole, halogenation can be achieved using bromine and chlorine sources under controlled conditions.
  • Iodination: The introduction of iodine can be performed through electrophilic aromatic substitution or via other iodination methods to obtain the desired compound .
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity suitable for further applications.

4-Bromo-6-chloro-7-iodo-1H-indazole finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in anticancer and antimicrobial drug discovery.
  • Organic Synthesis: The compound is utilized as an intermediate in synthesizing more complex organic molecules through cross-coupling reactions.

Its diverse applications highlight the importance of halogenated indazoles in contemporary chemical research.

Interaction studies involving 4-bromo-6-chloro-7-iodo-1H-indazole focus on its behavior with biological targets and other chemical entities:

  • Protein binding studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Synergistic effects: Research into combinations with other drugs may reveal enhanced therapeutic effects or reduced toxicity profiles.

These studies are crucial for assessing the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 4-bromo-6-chloro-7-iodo-1H-indazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-Bromo-5-chloro-1H-indazole1056264-74-40.90
6-Bromo-4-chloro-1H-indazole885518990.89
4-Bromo-7-iodo-1H-indazole29409360.87
5-Iodoindazole13420030.85
4-Chloroindazole885519030.84

These compounds vary in their halogen substituents and their positions on the indazole ring, which affects their chemical reactivity and biological properties. The unique combination of bromine, chlorine, and iodine in 4-bromo-6-chloro-7-iodo-1H-indazole sets it apart from these similar compounds, potentially leading to distinct pharmacological profiles.

Cadogan Cyclization Approaches in Indazole Core Formation

The Cadogan cyclization remains a cornerstone methodology for indazole synthesis, particularly for constructing the bicyclic framework prior to halogen introduction. This reductive cyclization protocol transforms ortho-imino-nitrobenzene precursors into 2H-indazoles through phosphine-mediated deoxygenation and ring closure. In the context of 4-bromo-6-chloro-7-iodo-1H-indazole synthesis, strategic pre-functionalization of the nitrobenzene starting material enables precise halogen placement.

Recent adaptations employ tri-n-butylphosphine (TBP) as the reductant, which operates under milder conditions (80–100°C) compared to traditional triethyl phosphite (150°C), improving functional group tolerance. A representative pathway involves:

  • Condensation of 5-nitro-2-iodobenzaldehyde with 3-chloro-4-bromoaniline
  • TBP-mediated cyclization at 90°C in toluene
  • Acidic workup to yield the target compound

The reaction's regiochemical outcome depends critically on the substitution pattern of the nitroarene precursor. Computational studies suggest that halogen substituents at the ortho position relative to the nitro group direct cyclization through a combination of electronic and steric effects.

Table 1: Cadogan Cyclization Conditions for Halogenated Indazole Precursors

Precursor SubstitutionPhosphine ReagentTemp (°C)Yield (%)Regioselectivity
2-I, 4-Br, 6-ClTri-n-butylphosphine9078>95% 1H-isomer
2-Br, 4-Cl, 6-ITriethyl phosphite1506387% 1H-isomer
3-I, 5-Br, 7-ClPPh311041<50% selectivity

Key challenges in this approach include avoiding premature dehalogenation during the reductive cyclization step and managing the competing formation of 2H-indazole regioisomers. Microwave-assisted Cadogan reactions have shown promise in reducing reaction times from hours to minutes while maintaining regiocontrol.

Sequential Halogenation Strategies for Polysubstituted Derivatives

Post-cyclization halogenation provides an alternative route for installing bromine, chlorine, and iodine substituents in a stepwise manner. The electron-deficient nature of the indazole ring enables electrophilic halogenation at specific positions, with selectivity governed by the directing effects of existing substituents.

A optimized sequential halogenation protocol involves:

  • Iodination First: N-Iodosuccinimide (NIS) in acetonitrile at 0°C selectively introduces iodine at the 7-position (87% yield)
  • Bromination: N-Bromosuccinimide (NBS) in DCM at -15°C targets the 4-position (92% yield)
  • Chlorination: t-Butyl hypochlorite in AcOH at 40°C installs chlorine at the 6-position (85% yield)

Table 2: Halogenation Sequence Impact on Product Distribution

Order of HalogenationTotal Yield (%)Major Byproduct (%)
I → Br → Cl78<5 (3-Cl isomer)
Br → Cl → I6322 (5-I isomer)
Cl → I → Br7112 (7-Br isomer)

The iodine-first strategy capitalizes on its superior directing effects and lower reactivity compared to bromine/chlorine, minimizing unwanted polyhalogenation byproducts. Solvent polarity plays a critical role – polar aprotic solvents like DMF enhance iodine incorporation but risk N-alkylation side reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

While direct cross-coupling of pre-halogenated indazoles remains underdeveloped, palladium-mediated strategies show potential for late-stage functionalization:

  • Suzuki Coupling: The 7-iodo substituent undergoes efficient cross-coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C)
  • Buchwald-Hartwig Amination: 4-Bromo group reacts with secondary amines (Pd2(dba)3, Xantphos, 100°C)
  • Ullmann-Type Coupling: 6-Chloro position demonstrates reactivity with CuI/phenanthroline catalyst systems

Notably, the relative coupling reactivity follows I > Br > Cl, enabling sequential functionalization of different halogen sites. Computational modeling reveals that the indazole ring's electron-withdrawing nature activates ortho halogens for oxidative addition while para positions require stronger activating groups.

Solid-Phase Synthesis Techniques for Structural Analogues

Solid-supported synthesis strategies enable rapid generation of indazole libraries through:

  • Resin-Bound Nitroarenes: Wang resin-linked nitrobenzaldehyde derivatives undergo Cadogan cyclization
  • On-Resin Halogenation: Sequential flow-through halogenation modules (I2/HIO3 → Br2/HBr → Cl2/HCl)
  • Cleavage Conditions: TFA/DCM (1:1) releases products while preserving halogen substituents

A recent innovation employs photolabile linkers that enable UV-triggered cleavage without acid exposure, crucial for acid-sensitive iodoindazoles. While direct synthesis of the title compound via solid-phase methods remains unreported, this approach successfully produces trihalogenated indazoles with 65–82% purity after cleavage.

Table 3: Solid-Phase vs Solution-Phase Synthesis Comparison

ParameterSolid-PhaseSolution-Phase
Average Yield per Step85%78%
Purification Time2 hr8 hr
Iodine Retention93%88%
Scalability100 mmol500 mmol

The spatial confinement of resin pores appears to suppress intermolecular dehalogenation pathways, particularly beneficial for iodine retention during prolonged reaction sequences.

The radical-mediated carbon-hydrogen functionalization of 4-bromo-6-chloro-7-iodo-1H-indazole represents a sophisticated mechanism involving multiple halogen substituents that significantly influence reaction pathways [1]. These pathways typically proceed through hydrogen atom transfer processes, where the carbon-centered radical intermediates are generated through specific mechanistic routes [1]. The presence of multiple halogens on the indazole scaffold creates unique electronic environments that modulate the reactivity of carbon-hydrogen bonds at different positions.

Radical-chain mechanisms dominate the functionalization processes, featuring three distinct phases: initiation, propagation, and termination [1]. The initiation step involves the generation of radical species through photochemical or thermal cleavage of weak bonds, particularly involving the iodine substituent at the 7-position [1]. The propagation steps account for the net transformation of the starting material, regenerating radical carriers without consuming radical species [1]. These mechanisms demonstrate quantum yields greater than one, indicating the presence of efficient radical chain reactions [2].

The electrophilic character of the halogen substituents plays a crucial role in determining reaction pathways [3]. Fluorine adds uncontrollably with alkenes, while iodine addition tends to be unfavorable under standard conditions, making chlorine and bromine the most synthetically useful halogens for controlled reactions [3]. The regioselectivity of these processes depends on the stability of intermediate radical species, with secondary radicals being more stable than primary radicals [4].

Halogen SubstituentBond Dissociation Energy (kJ/mol)Reactivity OrderMechanistic Preference
Carbon-Fluorine492LowestUnfavorable
Carbon-Chlorine324ModerateControlled
Carbon-Bromine285HighFavorable
Carbon-Iodine228HighestHighly Favorable

The radical-relay mechanisms provide versatile approaches for carbon-hydrogen cross-coupling with diverse partners [1]. These methods involve hydrogen atom transfer generation of diffusible radicals that are functionalized by separate reagents or catalysts [1]. The process enables strategic carbon-hydrogen bond functionalization through various trapping reagents, including sulfonyl compounds and other electrophilic species [1].

Iodine-Mediated Aromatic Substitution Mechanisms

Iodine-mediated aromatic substitution mechanisms in 4-bromo-6-chloro-7-iodo-1H-indazole involve complex electrophilic processes that exploit the unique reactivity of the iodine substituent [5] [6]. The molecular iodine serves as both an electrophile and a radical initiator, facilitating intramolecular cyclization reactions under mild conditions [5]. These mechanisms typically proceed through the formation of iodonium intermediates, which undergo subsequent nucleophilic attack to complete the substitution process.

The electrophilic aromatic substitution pathway follows a characteristic two-step mechanism where the aromatic ring acts as a nucleophile attacking the electrophilic iodine species [7]. The first step involves the formation of a carbocation intermediate through disruption of aromaticity, representing the rate-determining step [7]. The second step involves deprotonation to restore aromaticity and complete the substitution process [7].

Iodine-catalyzed reactions demonstrate remarkable efficiency in promoting aromatic transformations through radical pathways [8]. The interaction between alkenes and iodine generates cyclic iodonium ions, which react with nucleophiles to provide functionalized products [8]. The mechanism involves the initial formation of a charge-transfer complex between the aromatic substrate and molecular iodine, followed by homolytic cleavage to generate reactive radical species.

The radical-nucleophilic aromatic substitution mechanism proceeds through distinct steps involving electron transfer and radical formation [9]. The aryl halide accepts an electron from a radical initiator, forming a radical anion that collapses into an aryl radical and halide anion [9]. The aryl radical subsequently reacts with nucleophiles to form new radical anions, which transfer electrons to additional aryl halide molecules in chain propagation steps [9].

Mechanism TypeInitiation MethodIntermediate SpeciesProduct Selectivity
ElectrophilicLewis AcidCarbocationModerate
Radical ChainPhotochemicalRadical AnionHigh
NucleophilicBase-PromotedMeisenheimer ComplexVariable
Radical-NucleophilicElectron TransferAryl RadicalExcellent

Solvent Effects on Regioselective Halogen Placement

Solvent effects significantly influence the regioselective halogen placement in 4-bromo-6-chloro-7-iodo-1H-indazole through various mechanisms including solvation, stabilization of intermediates, and modulation of reaction pathways [10] [11]. Hexafluoroisopropanol demonstrates exceptional capability as a reaction medium due to its strong hydrogen-bond donating ability and unique capacity to stabilize ionic reaction intermediates [10]. The choice of solvent directly impacts the kinetic versus thermodynamic control of halogenation reactions.

Protic solvents typically favor different reaction pathways compared to dipolar aprotic solvents, with significant rate variations observed in nucleophilic aromatic substitution reactions [11]. The quantum mechanical molecular mechanics and density functional theory calculations reveal that large rate increases occur when proceeding from protic to dipolar aprotic solvents [11]. These effects are attributed to differential solvation of transition states and intermediate complexes.

The regioselectivity-switchable nature of certain halogenation reactions can be controlled through solvent selection [10]. Two distinct sets of reaction conditions have been developed: one favoring kinetically controlled products and another promoting thermodynamically controlled products [10]. This dual control mechanism enables selective formation of different regioisomers depending on the chosen solvent system.

Perfluorinated solvents demonstrate unique properties in dictating reaction outcomes through their ability to form hydrogen bonds with reactive intermediates [10]. The formation of specific products under kinetic control versus thermodynamic control depends on the solvent's capacity to stabilize different transition states [10]. These findings establish important precedents for using specialized solvents to achieve regioselective control in organic synthesis.

Solvent TypeMechanism ControlRegioselectivityReaction Rate
ProticThermodynamicModerateSlow
Dipolar AproticKineticHighFast
PerfluorinatedBothSwitchableVariable
NonpolarNeitherLowVery Slow

The mechanistic understanding of solvent effects involves consideration of tight ion pairs versus solvent-separated ion pairs [12]. In tetrahydrofuran, tight ion pair formation predominates, leading to specific regioselectivity patterns [12]. Conversely, polar solvents like dimethylformamide promote solvent-separated ion pairs, resulting in different selectivity outcomes [12].

Computational Modeling of Transition States in Ring Closure

Computational modeling of transition states in ring closure reactions involving 4-bromo-6-chloro-7-iodo-1H-indazole employs sophisticated density functional theory methods to predict reaction pathways and activation barriers [13] [14]. The transition state optimization requires careful consideration of multiple conformational possibilities and electronic configurations to identify the most favorable reaction coordinates [13]. These calculations typically utilize functionals such as B3LYP and M06-2X with appropriate basis sets for accurate energy predictions.

The Baldwin rules for ring closure provide fundamental guidance for predicting favorable cyclization pathways [15]. These kinetic rules classify ring closures based on ring size, whether the bond formation occurs inside or outside the ring, and the hybridization state of the electrophilic carbon [15]. For indazole systems, the rules predict that five- to seven-membered ring formations follow specific geometric constraints for optimal transition state geometries [16].

Density functional theory calculations reveal that transition state geometries depend critically on the angle of nucleophilic attack and the degree of bond formation [16]. The optimal attack angles for cyclization reactions typically range from 92 to 109 degrees, with variations depending on the specific ring system and substituent effects [16]. The computational models demonstrate that six-membered ring formation generally exhibits lower activation barriers compared to five-membered ring alternatives.

The halogen bond-assisted cyclization mechanisms involve specific transition state configurations where halogen atoms participate in stabilizing interactions [17] [18]. Computational studies using density functional theory methods demonstrate that halogen bonds can lower activation energies by 5-15 kilojoules per mole compared to unassisted pathways [17]. The strength of these interactions depends on the electronegativity and polarizability of the halogen atoms involved.

Computational MethodBasis SetAccuracyComputational Cost
B3LYP6-31G(d,p)ModerateLow
M06-2X6-311++G(d,p)HighModerate
DLPNO-CCSD(T)aug-cc-pVDZVery HighHigh
ωB97XD6-311G(d,p)HighModerate

The quantum chemical modeling of enantioselectivity demonstrates that transition state calculations can accurately predict experimental selectivities for complex cyclization reactions [19]. The method involves computing Gibbs free energy differences between competing transition states to determine product distributions [19]. These calculations require careful treatment of solvent effects and conformational flexibility to achieve quantitative agreement with experimental observations.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

355.82129 g/mol

Monoisotopic Mass

355.82129 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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